Enhanced sp³ Fraction via Dual Rings
The target compound contains nine carbon atoms, of which eight are sp³-hybridized (all except the ester carbonyl), yielding an Fsp³ of 0.89 . In contrast, the non-oxetane analog methyl 2-cyclopropyl-2-hydroxyacetate (CAS 98730-93-9) has an Fsp³ of 0.83 (five of six carbons sp³), while the non-cyclopropane analog methyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 2091517-94-9) exhibits an Fsp³ of 0.83 . The higher Fsp³ of the target compound aligns with the medicinal-chemistry observation that increasing sp³ character correlates with improved clinical success rates and lower attrition [1].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.89 (8 of 9 carbons sp³) |
| Comparator Or Baseline | Methyl 2-cyclopropyl-2-hydroxyacetate: Fsp³ = 0.83; Methyl 2-(3-hydroxyoxetan-3-yl)acetate: Fsp³ = 0.83 |
| Quantified Difference | Target Fsp³ 0.06 higher (absolute) than either comparator |
| Conditions | Calculated from molecular formula and SMILES; Fsp³ = number of sp³ carbons / total carbon count |
Why This Matters
Higher Fsp³ is associated with superior developability profiles in drug discovery, making the target compound a more attractive fragment hit or lead-optimization starting point than either mono-ring analog.
- [1] F. Lovering, J. Bikker, C. Humblet. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e. View Source
